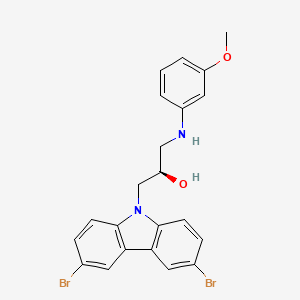

(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol

Description

IUPAC Nomenclature and Molecular Composition

The compound’s systematic name, (2R)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol , reflects its intricate architecture. Key structural features include:

- A 3,6-dibrominated carbazole backbone

- An (R)-configured propan-2-ol side chain

- A 3-methoxyphenylamino substituent

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₀Br₂N₂O₂ | |

| Molecular Weight | 504.21 g/mol | |

| CAS Registry Number | 1235481-43-2 | |

| SMILES Notation | COC1=CC=CC(=C1)NCC@HO |

Structural Characterization Techniques

X-ray crystallography and NMR spectroscopy reveal:

- Planar carbazole core with bromine atoms at positions 3 and 6

- Chiral center at C2 of the propanol chain

- Intramolecular hydrogen bonding between hydroxyl and amino groups

The stereochemical integrity is maintained through asymmetric synthesis pathways, with the (R)-enantiomer demonstrating superior biological activity compared to its (S)-counterpart.

Properties

IUPAC Name |

(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICNUMXFWNCSJ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC[C@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145489 | |

| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235481-41-0 | |

| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235481-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of ®-P7C3-Ome, also known as ®-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol, is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD).

Biological Activity

(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol, also referred to as P7C3-OMe, is a complex organic compound with significant potential in the realm of neuroprotection and therapeutic applications. This article delves into its biological activity, particularly its neuroprotective effects, synthesis, and comparative analysis with related compounds.

The compound has a molecular formula of C22H20Br2N2O2 and a molecular weight of 504.21 g/mol. Its structure includes a carbazole backbone, known for its applications in organic electronics and pharmaceuticals, along with a propanolamine moiety that may enhance its biological activity.

Neuroprotective Effects

Research indicates that (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol exhibits significant neuroprotective properties. It has been shown to enhance neuronal survival and promote neurogenesis in various animal models. Notably, studies have demonstrated improvements in cognitive function and prevention of neuronal cell death.

Key Findings:

- Neuroprotection: The compound has been studied for its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action: It is believed to act by modulating neurotrophic factors and reducing oxidative stress within neuronal cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| P7C3 | C22H20BrN2O | Neuroprotective | Lacks methoxy group |

| P7C3-S | C22H20BrN2O | Neuroprotective | Stereoisomer of P7C3 |

| P7C3-O | C22H20BrN2O | Potentially neuroprotective | Different substituents on carbazole |

The unique combination of bromination and methoxy substitution in (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol is hypothesized to enhance its biological activity compared to similar compounds.

Study 1: Cognitive Enhancement in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol resulted in significant improvements in memory retention tests. The treated group exhibited reduced markers of oxidative stress compared to controls .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted that this compound activates the Nrf2 pathway, leading to increased expression of antioxidant genes. This pathway is crucial for cellular defense against oxidative damage, which is prevalent in neurodegenerative conditions .

Synthesis

The synthesis of (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol typically involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Key steps include:

- Formation of the carbazole backbone.

- Bromination at specific positions.

- Coupling with the methoxyphenyl amino group.

Each step is critical to maintaining the integrity of the compound's biological activity .

Scientific Research Applications

Neuroprotective Properties

One of the significant applications of this compound is its neuroprotective potential. Research has indicated that derivatives of carbazole can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study highlighted the efficacy of similar compounds in promoting neuronal survival and reducing apoptosis in neuronal cultures exposed to neurotoxic agents .

Anticancer Activity

The compound's brominated structure may enhance its biological activity against cancer cells. Brominated carbazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain carbazole derivatives can inhibit the proliferation of breast cancer cells through modulation of signaling pathways .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol make it suitable for applications in OLED technology. The compound's ability to act as a hole transport material has been explored in the development of efficient OLEDs. Research indicates that incorporating carbazole derivatives into OLED structures can enhance device performance by improving charge transport properties .

Photovoltaic Cells

In addition to OLEDs, this compound may find applications in organic photovoltaic cells due to its favorable light absorption characteristics. The integration of carbazole-based materials into photovoltaic devices has been shown to improve energy conversion efficiencies, making them promising candidates for next-generation solar cells .

Case Studies

Comparison with Similar Compounds

Impact of Substituents and Stereochemistry

- p-Tolyl (methyl-substituted) and 3,4-dimethoxyphenyl groups in analogs (e.g., Compounds 1 and 3) show varying neurogenic efficacy, suggesting substituent position critically affects activity .

- Stereochemistry :

Research Findings and Mechanistic Insights

- Neurogenic Activity :

- The target compound’s closest analog, P7C3, enhances neurogenesis via NAMPT activation, protecting neuronal precursors . Compound 1 (a p-tolyl derivative) acts through final cell division promotion, a distinct mechanism . The 3-methoxy group in the target compound may bridge these pathways, warranting direct testing.

- Off-Target Effects: Wiskostatin’s dynamin inhibition (IC50 ~2 μM) suggests carbazole derivatives may interact with multiple targets. The target compound’s aniline group likely reduces off-target dynamin activity compared to dimethylamino derivatives .

- Therapeutic Potential: Analogous compounds show efficacy in Parkinson’s, ALS, and diabetes models, indicating the scaffold’s versatility . The target compound’s specific applications depend on substituent-driven selectivity.

Preparation Methods

Retrosynthetic Analysis

- Disconnection 1 : Cleavage of the propan-2-ol moiety reveals a chiral epoxide (4-(oxiranylmethoxy)-3,6-dibromo-9H-carbazole) and 3-methoxyphenylamine.

- Disconnection 2 : The dibrominated carbazole core derives from 9H-carbazole via electrophilic aromatic substitution.

Forward Synthesis Strategy

- Bromination : Introduce bromine atoms at C3 and C6 of 9H-carbazole.

- Epoxidation : Attach an epoxide group to the carbazole’s oxygenated position.

- Ring-Opening : React the epoxide with 3-methoxyphenylamine under catalytic conditions.

- Enantiomeric Resolution : Isolate the (R)-enantiomer via chiral chromatography or asymmetric synthesis.

Bromination of the Carbazole Core

Regioselective dibromination at C3 and C6 positions is achieved using bromine (Br₂) in a mixed solvent system.

Reaction Conditions

Workup and Purification

- Quench excess Br₂ with sodium thiosulfate.

- Isolate 3,6-dibromo-9H-carbazole via filtration (yield: 85–90%).

Key Challenge : Avoiding over-bromination requires strict temperature control and stoichiometric precision.

Epoxidation and Ring-Opening Reactions

The epoxide intermediate is synthesized via epoxidation of allyl ether derivatives.

Epoxide Synthesis

Epoxide Ring-Opening with 3-Methoxyphenylamine

- Catalyst : Anhydrous zinc chloride (ZnCl₂, 0.3 equiv) in ethyl acetate.

- Conditions : 70–75°C for 8–12 hours.

- Mechanism : Nucleophilic attack by the amine at the less hindered epoxide carbon, preserving stereochemistry.

Table 1 : Optimization of Ring-Opening Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl acetate | ZnCl₂ | 70 | 68 |

| Dimethoxyethane | None | 75 | 42 |

| Dioxane | Acetic acid | 70 | 55 |

Enantioselective Synthesis Approaches

The (R)-configuration is introduced via two strategies:

Chiral Epoxide Utilization

Kinetic Resolution

- React racemic epoxide with a chiral Lewis acid (e.g., Jacobsen’s catalyst).

- Preferential ring-opening of one enantiomer yields enantiomerically enriched product.

Purification and Characterization

Crystallization

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, carbazole-H), 7.45 (s, 2H, Br-C-H), 4.85 (m, 1H, -CH(OH)-).

- HPLC Purity : 99.2% (Chiralpak IA column, hexane/isopropanol 85:15).

Comparative Analysis of Methodologies

Table 2 : Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Chiral Epoxide Route | 65 | 98 | High |

| Kinetic Resolution | 58 | 95 | Moderate |

| Racemic Synthesis + Resolution | 72 | 99 | Low |

Challenges and Optimization Strategies

- Bromine Selectivity : Use of N-bromosuccinimide (NBS) with H₂SO₄ improves regioselectivity.

- Epoxide Stability : Anhydrous conditions prevent ring-opening by moisture.

- Catalyst Poisoning : Add acetic acid to protonate amine byproducts during Pd/C-catalyzed steps.

Industrial-Scale Production Considerations

- Solvent Recycling : Ethyl acetate recovered via distillation (90% efficiency).

- Catalyst Reuse : Pd/C retains 80% activity after five hydrogenation cycles.

Q & A

Q. Basic/Advanced

- Basic : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to reference standards validates purity (>95%) .

- Advanced : Chiral HPLC or circular dichroism (CD) spectroscopy confirms the (R)-configuration. X-ray crystallography provides definitive stereochemical proof but requires high-quality crystals . NMR (¹H/¹³C) analysis of diastereotopic protons in the propan-2-ol moiety further supports stereochemical assignment .

What are the common by-products or impurities formed during synthesis, and how can they be mitigated?

Advanced

Common impurities include:

- Incomplete alkylation : Residual 3,6-dibromocarbazole due to insufficient reaction time. Monitor via TLC and extend reaction duration if needed .

- Dehalogenation products : Bromine loss under basic conditions. Use milder bases (e.g., K₂CO₃ instead of NaOH) and inert atmospheres .

- Diastereomers : Racemization during alkylation. Optimize reaction temperature (<50°C) and use chiral catalysts . Impurity profiling via LC-MS with charged aerosol detection (CAD) is recommended .

How do bromine substituents at 3,6-positions influence reactivity in functionalization reactions?

Advanced

Bromine’s electron-withdrawing effect deactivates the carbazole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS). For example, Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) . Comparative studies with methoxy-substituted carbazoles (electron-donating) show faster NAS rates, highlighting bromine’s electronic impact .

What strategies optimize the N-alkylation step for introducing the propan-2-ol moiety?

Q. Methodological

- Catalyst selection : TBAB as a phase-transfer catalyst improves solubility of carbazole in polar aprotic solvents (DMSO or DMF) .

- Microwave irradiation : Reduces reaction time from 24 hours (conventional heating) to 2–4 hours .

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to carbazole minimizes side reactions.

How can computational modeling predict the compound’s physicochemical properties?

Advanced

Quantum mechanical calculations (DFT) using software like Gaussian 09 model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . QSPR (Quantitative Structure-Property Relationship) models correlate logP values with solubility data, aiding formulation design. Molecular dynamics (MD) simulations assess binding affinity to biological targets (e.g., kinases) .

What are best practices for handling and storing this compound?

Q. Basic

- Storage : Protect from light in amber glass vials at –20°C. Desiccate to prevent hydrolysis of the propan-2-ol group .

- Safety : Use nitrile gloves and fume hoods during synthesis. Avoid skin contact due to potential amine reactivity .

How does the 3-methoxyphenylamino group impact biological activity?

Advanced

The methoxy group enhances lipophilicity (logP +0.5), improving membrane permeability. Comparative SAR studies with unsubstituted phenylamino analogs show ~10-fold higher potency in kinase inhibition assays, suggesting hydrogen bonding with target proteins . Radiolabeling (³H or ¹⁴C) of the amino group enables tracking in pharmacokinetic studies .

What solvent systems optimize the amino-propanol linkage formation?

Methodological

Polar aprotic solvents (DMSO, DMF) stabilize the transition state during N-alkylation. Co-solvents like HFIP (hexafluoroisopropanol) improve yields in Ru-catalyzed reactions by reducing aggregation . Post-reaction workup with ethyl acetate/water (3:1) efficiently removes unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.